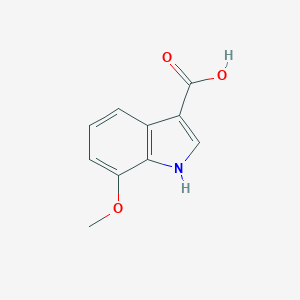

7-Methoxy-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSALXMDIYCKASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567777 | |

| Record name | 7-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128717-77-1 | |

| Record name | 7-Methoxy-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128717-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Methoxy-1H-indole-3-carboxylic acid

This guide provides a comprehensive overview of the essential physical and chemical properties of 7-Methoxy-1H-indole-3-carboxylic acid (CAS No. 128717-77-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical insights into its experimental determination, ensuring a thorough understanding for its application in synthesis, characterization, and formulation.

Introduction and Significance

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this molecule—a methoxy group at the 7-position and a carboxylic acid at the 3-position—makes it a valuable building block in organic synthesis and a key intermediate for creating compounds with potential therapeutic activities, including anti-inflammatory and analgesic agents.[1] Its stability and the reactivity of its functional groups allow for versatile modifications, making it a compound of high interest in drug discovery pipelines.[1] A precise understanding of its physical properties is paramount for its effective use, from reaction setup and purification to formulation and quality control.

Molecular Identity and Structural Characteristics

A clear definition of the molecule's identity is the foundation of all scientific investigation.

-

IUPAC Name: this compound[2]

-

SMILES: COC1=CC=CC2=C1NC=C2C(=O)O[2]

-

InChIKey: MSALXMDIYCKASR-UHFFFAOYSA-N[2]

Core Physical and Chemical Properties

The following table summarizes the key computed and experimental physical properties of this compound. These parameters are fundamental for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 191.18 g/mol | PubChem[2][4] |

| Monoisotopic Mass | 191.058243149 Da | PubChem[2] |

| Appearance | White to yellow or light beige crystalline powder | Inferred from similar compounds[5][6] |

| Boiling Point | 447.6 ± 25.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.381 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| XLogP3-AA | 1.5 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| pKa | 4.66 ± 0.10 (Predicted) | ChemicalBook[7] |

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Spectroscopic Profile for Structural Verification

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, a singlet for the methoxy group (-OCH₃) protons, a broad singlet for the indole N-H proton, and a very broad singlet for the carboxylic acid O-H proton. The aromatic region will display coupling patterns characteristic of the 1,2,3-trisubstituted benzene ring and the proton at the 2-position of the indole core.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals, including resonances for the carboxylic acid carbonyl carbon, the methoxy carbon, and the eight carbons of the indole ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), the N-H stretch of the indole ring (~3300-3500 cm⁻¹), and C-O stretching from the methoxy group and aromatic ether (~1250 cm⁻¹ and ~1050 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The predicted monoisotopic mass is 191.05824 Da.[2][8] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ (m/z 192.06552) and [M-H]⁻ (m/z 190.05096).[8]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible method for its determination. This protocol is designed as a self-validating system.

Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition. The onset temperature of this peak is taken as the melting point, and the peak's sharpness is a qualitative indicator of the sample's purity—impurities typically cause melting point depression and peak broadening.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a temperature at least 20-30°C below the expected melting point (e.g., 150°C).

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting transition (e.g., 250°C). A controlled heating rate is crucial for thermal equilibrium and accurate transition temperature measurement.

-

Cooling/Hold (Optional): A final hold or controlled cooling segment can be added if further thermal events are being investigated.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is determined from the onset of the endothermic peak corresponding to the solid-to-liquid phase transition.

Caption: Workflow for Melting Point Determination using DSC.

Stability, Storage, and Safety

Storage Conditions: For long-term stability, this compound should be stored in a dry, sealed container.[3] Recommended storage is in a refrigerator at 2-8°C.[7]

Safety and Handling: This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with well-defined, albeit partially predicted, physical properties. This guide provides the foundational data and experimental context necessary for its effective use in research and development. The tabulated properties, coupled with the outlined protocol for empirical verification, offer a robust framework for scientists to confidently integrate this compound into their workflows, from synthetic manipulation to biological screening.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15067967, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved from [Link].

-

PubChemLite (2025). This compound (C10H9NO3). Retrieved from [Link].

-

Pharmaffiliates (n.d.). 7-Methoxy-3-indolecarboxaldehyde. Retrieved from [Link].

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H9NO3 | CID 15067967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 128717-77-1 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 7. This compound | 128717-77-1 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

Foreword: The Strategic Value of a Methoxy-Indole Scaffold

An In-Depth Technical Guide to 7-Methoxy-1H-indole-3-carboxylic Acid: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a quintessential "privileged scaffold." Its inherent biological activity and synthetic versatility have made it a cornerstone of countless therapeutic agents. The strategic introduction of a methoxy group, particularly at the 7-position, significantly modulates the electronic properties of the indole ring system. This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block, for researchers, chemists, and drug development professionals. We will delve into its synthesis, rigorous characterization, and strategic applications, moving beyond mere protocols to explain the underlying chemical principles that drive its utility.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid that serves as a high-value intermediate in organic synthesis. The molecule consists of a bicyclic indole core, with a methoxy (-OCH₃) group at position 7 of the benzene ring and a carboxylic acid (-COOH) group at position 3 of the pyrrole ring. This specific arrangement of functional groups provides distinct points for chemical modification, making it a versatile precursor for more complex molecules.

The methoxy group acts as an electron-donating group, influencing the reactivity of the indole ring, while the carboxylic acid provides a handle for a wide range of coupling reactions, such as amidation.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128717-77-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=CC=CC2=C1NC=C2C(=O)O | [1] |

| Monoisotopic Mass | 191.058243149 Da | [1] |

| Predicted XLogP3 | 1.5 | [1] |

| Appearance | Solid (predicted) |

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is not a trivial one-step process. A robust and logical pathway involves the initial formation of the indole scaffold with a precursor functional group at the 3-position, followed by its conversion to the desired carboxylic acid. A common and effective strategy is the formylation of a suitable aniline derivative to yield an indole-3-carbaldehyde, which is then oxidized.

This guide details a reliable two-step synthesis starting from 2-methoxyaniline.

Step 1: Vilsmeier-Haack Formylation to Synthesize 7-Methoxy-1H-indole-3-carbaldehyde

-

Scientific Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich indole precursor to install the aldehyde functionality, which serves as a direct precursor to our target carboxylic acid. We adapt a procedure described for substituted anilines which proceeds through an in-situ cyclization to form the indole ring.[3]

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

-

Scientific Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. A variety of oxidizing agents can accomplish this, but for substrates with sensitive functional groups like the indole nucleus, milder conditions are preferable to prevent over-oxidation or degradation.[4] A Pinnick-type oxidation using sodium chlorite (NaClO₂) buffered with a weak acid is an excellent choice. It is highly selective for aldehydes and operates under conditions that preserve the integrity of the indole core.[5]

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Part A: Synthesis of 7-Methoxy-1H-indole-3-carbaldehyde [3]

-

Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.2 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring. Maintain the temperature below 5°C.

-

Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 7-methoxy-1H-indole (1.0 eq) in DMF. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add the prepared Vilsmeier reagent dropwise to the indole solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 90°C for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the mixture is basic. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Methoxy-1H-indole-3-carbaldehyde.

Part B: Oxidation to this compound [5]

-

Reaction Setup: In a flask, suspend the 7-Methoxy-1H-indole-3-carbaldehyde (1.0 eq) from Part A in a 1:1 mixture of tert-butanol and water.

-

Reagent Addition: Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) and 2-methyl-2-butene (5.0 eq) to the suspension. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.

-

Oxidant Addition: In a separate beaker, dissolve sodium chlorite (NaClO₂, 5.0 eq) in water. Add this solution dropwise to the aldehyde suspension at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting aldehyde is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining oxidant.

-

Isolation & Purification: Acidify the aqueous layer with 1 N HCl to a pH of ~2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Role of the core scaffold in a drug discovery library synthesis workflow.

Conclusion

This compound represents more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, characterized by strategically placed and reactive functional groups, allows for predictable and diverse synthetic modifications. The robust synthetic routes and clear analytical characterization profile detailed in this guide provide researchers with the foundational knowledge required to confidently employ this scaffold in their research. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a critical driver of innovation in drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO3). Retrieved from [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

Wang, L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 952959. Retrieved from [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

Chempedia. (n.d.). Understanding the Applications of this compound. Retrieved from [Link]

-

Gribble, G. W. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. In New Trends in the Chemistry of Nitrogen-Containing Heterocycles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2008). Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

- 1. This compound | C10H9NO3 | CID 15067967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 128717-77-1 | this compound - Synblock [synblock.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

7-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents.[1] Within this esteemed class of compounds, 7-Methoxy-1H-indole-3-carboxylic acid (CAS No. 128717-77-1) has emerged as a particularly valuable building block for drug discovery and development.[3] This guide provides an in-depth technical overview of this compound, offering insights into its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from synthetic strategy to pharmacokinetic profiling.

| Property | Value | Source |

| CAS Number | 128717-77-1 | [4][5][6] |

| Molecular Formula | C₁₀H₉NO₃ | [4][6] |

| Molecular Weight | 191.18 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Appearance | White to light brown solid | [5] |

| Boiling Point | 447.6±25.0 °C (Predicted) | [5] |

| Density | 1.381±0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.92±0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound: A Representative Workflow

The synthesis of methoxy-activated indoles can be achieved through various established methods, with the Fischer, Bischler, and Hemetsberger syntheses being among the most common.[7] The following represents a generalized, multi-step synthetic approach that could be adapted for the preparation of this compound, starting from commercially available precursors. The choice of specific reagents and conditions would be optimized based on laboratory-scale experiments.

Representative Synthetic Protocol

-

Starting Material Selection: The synthesis would likely commence from a substituted aniline, such as 2-methoxy-6-nitrotoluene, which contains the necessary methoxy group at the desired position relative to the eventual indole nitrogen.

-

Reduction of the Nitro Group: The nitro group would be reduced to an amine, for instance, using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This yields a substituted aniline.

-

Fischer Indole Synthesis: The resulting aniline is then reacted with a pyruvate derivative, such as ethyl pyruvate, under acidic conditions to form a phenylhydrazone intermediate.

-

Cyclization: The phenylhydrazone is then heated in the presence of a catalyst, like polyphosphoric acid or zinc chloride, to induce cyclization and form the indole ring system. This step is the core of the Fischer indole synthesis.

-

Hydrolysis of the Ester: The resulting indole-3-carboxylate ester is then hydrolyzed, typically using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, to yield the final carboxylic acid product.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent applications.

Caption: A representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility spans multiple therapeutic areas, underscoring the importance of the indole scaffold in modern drug discovery.[1]

Antihypertensive Agents

Derivatives of indole-3-carboxylic acid have been investigated as potent antihypertensive agents, specifically as antagonists of the angiotensin II receptor (AT1R).[1][8] The carboxylic acid moiety can serve as a key interaction point with the receptor, while the indole core provides a rigid scaffold for orienting other pharmacophoric groups. Modification of the indole ring, including the introduction of a methoxy group, can modulate the compound's affinity and selectivity for the target receptor.[8]

Caption: Mechanism of action for indole-3-carboxylic acid derivatives as AT1R antagonists.

Anti-inflammatory and Analgesic Agents

The indole core is a key feature of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[1] this compound serves as a valuable starting material for the synthesis of novel anti-inflammatory and analgesic compounds.[3] The methoxy and carboxylic acid groups provide handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]

Anticancer Therapeutics

Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division.[1] The indole scaffold can be elaborated to design compounds that bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Herbicidal Applications

Interestingly, the indole-3-carboxylic acid scaffold is also relevant in agrochemical research. Derivatives have been designed as potential antagonists of the auxin receptor protein TIR1, which plays a critical role in plant growth.[9][10] This highlights the broad utility of this chemical motif in modulating biological systems across different kingdoms.

Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay

To evaluate the potential of novel derivatives of this compound as antihypertensive agents, a radioligand binding assay is a standard in vitro method to determine their affinity for the AT1 receptor.

Step-by-Step Methodology

-

Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II) and varying concentrations of the test compound.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound ligand is washed away.

-

Quantification: The radioactivity retained on the filter mat is quantified using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor like Losartan) from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.

Caption: Workflow for an in vitro angiotensin II receptor binding assay.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[11][12][13]

Conclusion

This compound is a strategically important molecule in the field of drug discovery. Its versatile indole scaffold, functionalized with a methoxy and a carboxylic acid group, provides a robust platform for the synthesis of a diverse range of therapeutic agents. From antihypertensives and anti-inflammatory drugs to potential anticancer and agrochemical compounds, the applications of this building block are extensive and continue to be explored. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the innovative research and development efforts of scientists in the pharmaceutical and related industries.

References

-

Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(5), 1683. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

-

ResearchGate. (n.d.). Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. Retrieved from [Link]

-

Loge, O., & Schillinger, E. (1975). [Influence of indole-3-alkanecarboxylic acids on glucose utilization in rats]. Arzneimittel-Forschung, 25(11), 1709-1713. [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

Alfa Aesar. (n.d.). China CAS: 128717-77-1 Gwneuthurwyr ACID 7-METHOXY-1H.... Retrieved from [Link]

-

Alfa Aesar. (n.d.). Ċina CAS: 128717-77-1 Manifatturi ta '7-METHOXY.... Retrieved from [Link]

-

Alfa Aesar. (n.d.). Cina CAS: 128717-77-1 7-METHOXY-1H-INDOLE-3.... Retrieved from [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO3). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Infochems. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

ACS Publications. (2018). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Retrieved from [Link]

-

ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H9NO3 | CID 15067967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 128717-77-1 [amp.chemicalbook.com]

- 6. CAS 128717-77-1 | this compound - Synblock [synblock.com]

- 7. soc.chim.it [soc.chim.it]

- 8. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 7-Methoxy-1H-indole-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

7-Methoxy-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring an electron-rich indole nucleus activated by a methoxy group and functionalized with a carboxylic acid moiety, establishes it as a pivotal building block in medicinal chemistry and organic synthesis.[1] This guide provides an in-depth technical overview of its fundamental properties, outlines a robust methodology for its synthesis and characterization, explores its chemical reactivity, and discusses its established applications as a key intermediate in the development of novel therapeutic agents.[2] For researchers and drug development professionals, this compound represents a valuable scaffold for creating complex molecules with tailored biological activities, particularly in the pursuit of treatments for neurological disorders and inflammatory conditions.[2]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. This compound is a solid at room temperature, and its key identifiers and computed properties are summarized below. This data is critical for dose calculations, reaction stoichiometry, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [3][4][5] |

| Molecular Weight | 191.18 g/mol | [3][5][6] |

| IUPAC Name | This compound | [5] |

| CAS Number | 128717-77-1 | [3][4] |

| Canonical SMILES | COC1=CC=CC2=C1NC=C2C(=O)O | [5] |

| InChIKey | MSALXMDIYCKASR-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 191.058243149 Da | [5][7] |

| XLogP3-AA (Predicted) | 1.5 | [5] |

| Appearance | White to off-white solid (Typical) | N/A |

| Storage Temperature | Store in a dry, sealed place | [3] |

Synthesis and Purification Workflow

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While various methods exist, the Fischer indole synthesis remains a widely employed and reliable strategy for constructing the indole core from arylhydrazines and carbonyl compounds.[1] The following protocol describes a plausible and robust pathway for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The rationale for selecting the Fischer indole synthesis is its versatility and the commercial availability of the required precursors. The reaction proceeds via an acid-catalyzed cyclization of a phenylhydrazone intermediate.

Caption: Proposed Fischer indole synthesis workflow for this compound.

Step-by-Step Experimental Protocol

-

Phenylhydrazone Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxyphenylhydrazine hydrochloride in ethanol.

-

Add 1.1 equivalents of sodium acetate to neutralize the hydrochloride salt, followed by 1.05 equivalents of pyruvic acid.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the hydrazone may precipitate. Collect the solid by filtration or use the mixture directly in the next step.

-

-

Indolization (Cyclization and Aromatization):

-

Prepare a solution of a strong acid catalyst, such as a 1:4 mixture of sulfuric acid in ethanol or polyphosphoric acid (PPA). The choice of catalyst is crucial; PPA often gives cleaner reactions and higher yields for this type of cyclization.

-

Add the hydrazone intermediate from the previous step to the acidic solution portion-wise, controlling any exotherm with an ice bath.

-

Heat the reaction mixture to 80-100°C for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully pour the hot reaction mixture into a beaker of crushed ice and water to precipitate the crude product.

-

-

Purification:

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The primary purification method is recrystallization. An ethanol/water solvent system is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Standard analytical workflow for compound characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum for this compound would show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.9-4.0 ppm), and broad singlets for the N-H and carboxylic acid O-H protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique validates the carbon skeleton of the molecule, confirming the presence of 10 unique carbon environments, including the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

Mass Spectrometry (MS): Typically performed using an LC-MS system, this analysis confirms the molecular weight. The expected monoisotopic mass is 191.058 Da.[5][7] Common adducts observed in positive ion mode would be [M+H]⁺ at m/z 192.065 and [M+Na]⁺ at m/z 214.047.[7]

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a standard starting point. Purity is assessed by integrating the peak area at a suitable UV wavelength (e.g., 220 or 280 nm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Provides confirmation of key functional groups. Expect to see characteristic stretches for the O-H of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O of the carboxylic acid (around 1680-1710 cm⁻¹), and the N-H of the indole ring (a sharp peak around 3300-3500 cm⁻¹).

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from the predictable reactivity of its functional groups. The methoxy group at the 7-position acts as an electron-donating group, which can influence the regioselectivity of further substitutions on the indole ring.[1]

Caption: Key reactive sites on the this compound molecule.

-

Carboxylic Acid Group: This is the most versatile handle for derivatization. It readily undergoes standard transformations such as:

-

Amidation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a diverse library of amides. This is a key strategy in medicinal chemistry to modulate solubility, cell permeability, and target binding. An improved procedure for the synthesis of cannabinoid ligands, for example, utilizes this type of transformation on a related indole core.[8]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate to produce esters.

-

-

Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to further modify the scaffold.

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution, typically at the C2 position if the C3 position is blocked. The presence of the activating methoxy group enhances this reactivity.[1]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate.[9] Its value lies in providing a rigid, biologically relevant scaffold that can be elaborated into more complex and potent molecules.

-

Scaffold for Neurological Agents: The indole core is a well-known pharmacophore present in many neuroactive compounds. This compound is explored for its potential in developing new drugs targeting neurological disorders.[2] Related methoxy-indole-carboxylic acids have demonstrated neuroprotective properties in models of stroke and Alzheimer's disease.[10]

-

Intermediate for Anti-inflammatory and Analgesic Agents: The structure is utilized in the synthesis of potential anti-inflammatory and analgesic drugs.[2] The ability to easily form amide derivatives allows for the exploration of structure-activity relationships (SAR) in targeting enzymes or receptors involved in pain and inflammation pathways.

-

Building Block for Cannabinoid Ligands: Research has shown that derivatives of 7-methoxy-indole are key intermediates in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands, highlighting its direct application in modern drug discovery programs.[8]

-

General Organic Synthesis: Beyond pharmaceuticals, it is a valuable reagent for chemists exploring novel synthetic pathways and creating advanced materials or agrochemicals.[2]

Conclusion

This compound is a high-value chemical entity for research and development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool. For drug discovery professionals, it provides a validated starting point for the synthesis of compound libraries aimed at a range of biological targets, from the central nervous system to inflammatory pathways. The robust analytical procedures outlined herein ensure that researchers can proceed with confidence in the quality and identity of their material, forming a solid foundation for groundbreaking scientific discovery.

References

-

PubChem (National Center for Biotechnology Information). This compound. Available from: [Link]

-

Suzhou Aobai Pharmaceutical Technology Co., Ltd. This compound. Available from: [Link]

-

Autech Industry Co., Limited. Understanding the Applications of this compound. Available from: [Link]

-

ResearchGate. Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. Available from: [Link]_

-

PubChemLite. This compound (C10H9NO3). Available from: [Link]

-

El-Mekkawy, A. et al. Synthesis, reactivity and biological properties of methoxy-activated indoles. Available from: [Link]

-

PubChem (National Center for Biotechnology Information). 7-Methoxy-1H-indole. Available from: [Link]

-

Infochems. This compound. Available from: [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 128717-77-1 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H9NO3 | CID 15067967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allbiopharm.com [allbiopharm.com]

- 7. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. This compound [infochems.co.kr]

- 10. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

A Technical Guide to the Spectral Analysis of 7-Methoxy-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its indole scaffold, functionalized with a methoxy group at the 7-position and a carboxylic acid at the 3-position, offers multiple sites for chemical modification, making it a key intermediate in the development of new therapeutic agents.[3] A thorough understanding of its structural and electronic properties through spectral analysis is paramount for its effective utilization in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 128717-77-1 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of indole derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for exchangeable protons (N-H and O-H).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: General workflow for NMR data acquisition.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~11.5 | broad singlet | 1H | N-H | The indole N-H proton is also deshielded and often appears as a broad singlet. |

| ~8.0 | singlet | 1H | H-2 | The proton at the 2-position of the indole ring is adjacent to the nitrogen and is deshielded. |

| ~7.8 | doublet | 1H | H-4 | This proton is on the benzene portion of the indole and is coupled to H-5. |

| ~7.1 | triplet | 1H | H-5 | This proton is coupled to both H-4 and H-6, appearing as a triplet. |

| ~6.8 | doublet | 1H | H-6 | This proton is coupled to H-5. |

| ~3.9 | singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and appear as a singlet. |

¹³C NMR Spectral Analysis (Predicted)

The predicted ¹³C NMR spectrum would show 10 distinct signals corresponding to the ten carbon atoms in the molecule:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~148 | C-7 | The carbon attached to the electron-donating methoxy group. |

| ~135 | C-7a | A quaternary carbon in the indole ring system. |

| ~130 | C-2 | The carbon at the 2-position is adjacent to the nitrogen. |

| ~125 | C-3a | Another quaternary carbon in the indole ring system. |

| ~122 | C-5 | Aromatic carbon. |

| ~115 | C-4 | Aromatic carbon. |

| ~110 | C-3 | The carbon bearing the carboxylic acid group. |

| ~103 | C-6 | Aromatic carbon shielded by the methoxy group. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation: Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for IR spectroscopy.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3400 | N-H (Indole) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Methoxy) | Asymmetric Stretching |

| ~1050 | C-O (Methoxy) | Symmetric Stretching |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4][5] The N-H stretch of the indole ring is also a key diagnostic peak.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A general procedure for mass spectral analysis is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Sources

An In-depth Technical Guide to 7-Methoxy-1H-indole-3-carboxylic acid: A Comparative Analysis of Theoretical and Experimental Properties

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Among its vast array of derivatives, 7-Methoxy-1H-indole-3-carboxylic acid stands out as a particularly valuable synthetic intermediate. Its strategic placement of a methoxy group and a carboxylic acid moiety on the indole scaffold provides a versatile platform for constructing more complex molecules, particularly in the development of novel therapeutic agents targeting neurological disorders, inflammation, and pain.[3]

The journey of a molecule from a conceptual design to a viable drug candidate is paved with rigorous characterization. In modern chemical science, this process is a synergistic interplay between theoretical prediction and empirical validation. Computational models allow us to forecast a molecule's behavior, saving invaluable time and resources, while experimental data provides the ground truth, confirming the structure and defining its real-world properties.

This technical guide offers a comprehensive analysis of this compound, presenting a side-by-side comparison of its computationally predicted (theoretical) properties and its empirically measured (experimental) characteristics. We will delve into the causality behind experimental choices, provide validated protocols, and explore how the convergence of in silico and laboratory data provides a complete picture of this important molecule.

Molecular Identity and Structure

Before any analysis, establishing the fundamental identity of the compound is paramount.

-

IUPAC Name: this compound[4]

The molecule's architecture, featuring an aromatic indole ring system, an electron-donating methoxy group at position 7, and an electron-withdrawing carboxylic acid at position 3, dictates its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

Theoretical Properties: In Silico Profiling

Computational chemistry provides a powerful lens to predict molecular characteristics before extensive lab work. Using algorithms based on quantum mechanics and molecular modeling, we can estimate a range of physicochemical properties. These predictions are foundational for designing experiments and anticipating a compound's behavior, such as its likelihood of crossing biological membranes or its metabolic stability.[8]

Workflow for Theoretical Property Prediction

Caption: A simplified workflow for in silico property prediction.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source | Significance |

|---|---|---|---|

| Molecular Weight | 191.18 g/mol | PubChem[4] | Fundamental for all stoichiometric calculations. |

| Monoisotopic Mass | 191.058243149 Da | PubChem[4] | Exact mass used for high-resolution mass spectrometry. |

| XLogP3-AA | 1.5 | PubChem[4] | A measure of lipophilicity; influences solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | PubChem[4] | The N-H of the indole and the O-H of the carboxylic acid. |

| Hydrogen Bond Acceptors | 3 | PubChem[4] | The nitrogen, the carbonyl oxygen, and the methoxy oxygen. |

| Polar Surface Area (PSA) | 62.3 Ų | PubChem[4] | Relates to drug transport properties, including blood-brain barrier penetration. |

| pKa (acidic) | 4.5 - 5.0 (estimated) | General Chemical Principles[9] | The carboxylic acid is predicted to be a weak acid, typical for this functional group. |

| Boiling Point | 447.6±25.0 °C | ChemicalBook[5] | Predicted under standard pressure. |

| Density | 1.381±0.06 g/cm³ | ChemicalBook[5] | Predicted density of the substance. |

These in silico values suggest a moderately lipophilic molecule with good hydrogen bonding potential, characteristic of many drug-like compounds. The predicted pKa is crucial for understanding its ionization state in physiological environments (pH ~7.4), which in turn affects solubility and receptor interaction.

Experimental Properties: Empirical Characterization

While theoretical data is predictive, experimental data is definitive. The following properties have been determined through laboratory analysis, providing a real-world profile of the compound.

Workflow for Experimental Property Determination

Caption: General workflow for the experimental validation of a chemical compound.

Table 2: Known Experimental Properties

| Property | Experimental Value | Source/Method | Significance |

|---|---|---|---|

| Physical Form | Solid / Crystalline Powder | Vendor Data | Essential for handling, formulation, and storage. |

| Solubility | Soluble in DMSO and DMF | Sigma-Aldrich, ChemicalBook[10] | Critical for preparing solutions for assays and spectroscopic analysis. |

| Storage Temperature | 2-8°C | ChemicalBook[5] | Indicates stability requirements to prevent degradation. |

Spectroscopic Profile

Spectroscopy is the cornerstone of structural elucidation, providing an empirical fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the key diagnostic peaks are:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding between molecules, often forming dimers.[11]

-

N-H Stretch (Indole): A sharper, medium-intensity band around 3300-3500 cm⁻¹. Studies on similar indole derivatives show this peak clearly.[12][13]

-

C=O Stretch (Carbonyl): A strong, sharp absorption between 1680-1710 cm⁻¹, characteristic of an aromatic carboxylic acid.[11]

-

C-O Stretches: Bands in the 1210-1320 cm⁻¹ region corresponding to the carboxylic acid and methoxy ether linkages.[11]

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides detailed information about the hydrogen atoms' chemical environments. Based on the structure and data from similar indole compounds[14], the expected signals are:

-

~11.0-12.0 ppm: A very broad singlet for the carboxylic acid proton (-COOH).

-

~8.0-8.5 ppm: A singlet for the proton at the C2 position of the indole ring.

-

~7.0-7.8 ppm: A series of multiplets corresponding to the three protons on the benzene portion of the indole ring.

-

~3.9-4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).

-

A broad singlet for the indole N-H proton, whose chemical shift can vary.

-

-

UV-Visible (UV-Vis) Spectroscopy: The indole ring system is a strong chromophore. Indole derivatives typically exhibit strong absorption bands in the UV region. For indole-3-carboxylic acid, a local maximum is observed around 278 nm.[15] The presence of the methoxy group may cause a slight bathochromic (red) shift in the absorption maxima.

Comparative Analysis: Bridging Theory and Experiment

The true power of chemical characterization lies in comparing the predicted and measured data. This comparison validates the theoretical models and confirms the identity and purity of the experimental sample.

Table 3: Consolidated Comparison of Properties

| Property | Theoretical / Predicted Value | Experimental / Expected Value | Correlation & Discussion |

|---|---|---|---|

| Molecular Weight | 191.18 g/mol | Confirmed by Mass Spectrometry (Monoisotopic Mass: 191.058 Da) | Excellent correlation. High-resolution mass spectrometry is the gold standard for confirming molecular formula. |

| Lipophilicity (XLogP) | 1.5 | Qualitatively supported by solubility in organic solvents (DMSO, DMF). | The moderate predicted lipophilicity aligns with its observed solubility behavior. It is less soluble in non-polar solvents and water. |

| pKa | ~4.5 - 5.0 | Not explicitly found in searches, but consistent with general carboxylic acids. | The predicted pKa is a reliable estimate. Experimentally, this would be confirmed via titration. This value confirms the molecule will be predominantly deprotonated (anionic) at physiological pH. |

| IR Spectrum | N/A (requires specific simulation) | Key peaks expected: Broad O-H (2500-3300), Sharp C=O (~1700), N-H (~3400 cm⁻¹) | Experimental IR is essential for confirming the presence of key functional groups (carboxylic acid, indole N-H) predicted by the structure. |

| ¹H NMR Spectrum | N/A (requires specific simulation) | Key signals expected: -COOH (~12 ppm), Ar-H (7-8.5 ppm), -OCH₃ (~3.9 ppm) | The predicted structure is directly verifiable by ¹H NMR. The number of signals, their splitting patterns, and integrations must match the proposed structure. |

| UV-Vis Spectrum | N/A (requires specific simulation) | λmax expected near 280 nm | The experimental UV-Vis spectrum confirms the presence of the indole chromophore.[15][16] |

The strong agreement between the predicted physicochemical properties and the expected spectroscopic fingerprints provides a high degree of confidence in the molecule's identity and structural integrity. Any significant deviation in an experimental result (e.g., a missing O-H stretch in the IR spectrum) would immediately signal a problem with the sample, such as an unintended esterification or impurity.

Standard Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following are step-by-step methodologies for key characterization experiments.

Protocol 1: Melting Point Determination

-

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C), while impurities depress and broaden the melting range.

-

Methodology:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Set the apparatus to heat at a rapid rate (10-15°C/min) to quickly approach the expected melting point.

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C/min.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality: This protocol is designed to obtain a high-quality vibrational spectrum to confirm the presence of all key functional groups. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation.

-

Methodology (using ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Place a small, representative amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the apparatus's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Process the data by performing the background subtraction and labeling the major peaks.

-

Protocol 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Causality: The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it effectively dissolves the sample and, importantly, its acidic deuterium does not readily exchange with the labile N-H and O-H protons of the analyte, allowing them to be observed in the spectrum.

-

Methodology:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

-

Process the spectrum: apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

-

Conclusion

This compound serves as an excellent case study in the modern paradigm of chemical characterization. The close alignment between its in silico predictions and its empirical spectroscopic and physical data provides a robust, self-validating profile of the molecule. Theoretical calculations offer a powerful, resource-efficient starting point, guiding the experimental design and setting clear expectations. In turn, the definitive nature of experimental techniques like NMR and IR spectroscopy provides the unequivocal confirmation of the molecular structure and its properties. For researchers in drug discovery and organic synthesis, leveraging this dual approach is not merely best practice; it is essential for accelerating innovation and ensuring scientific rigor.

References

-

ResearchGate. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Available at: [Link]

-

MDPI. (2025). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Available at: [Link]

-

ResearchGate. (2025). Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

National Institutes of Health. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Available at: [Link]

-

PubChem. 7-Methoxy-1H-indole. Available at: [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

-

Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

PubChemLite. This compound (C10H9NO3). Available at: [Link]

-

PubChem. 7-Methoxy-1H-indole-2-carboxylic acid. Available at: [Link]

-

NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Available at: [Link]

-

Wiley Online Library. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Infochems. This compound. Available at: [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

-

Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.... Available at: [Link]

-

Research Data Australia. UV Vis Spectra of Indole Analogues. Available at: [Link]

-

ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde,.... Available at: [Link]

-

ResearchGate. (2021). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Available at: [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

University of California, Davis. Approximate pKa chart of the functional groups: values to know. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H9NO3 | CID 15067967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 128717-77-1 [amp.chemicalbook.com]

- 6. CAS 128717-77-1 | this compound - Synblock [synblock.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchdata.edu.au [researchdata.edu.au]

An In-depth Technical Guide to 7-Methoxy-1H-indole-3-carboxylic acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest, has emerged as a valuable building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a methoxy-substituted indole core, imparts favorable physicochemical properties that have been exploited in the development of novel therapeutic agents, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this versatile molecule. We will delve into the foundational synthetic strategies that enable its construction, present detailed experimental protocols, and explore its role as a pivotal intermediate in the synthesis of complex molecular targets. This document serves as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering both historical context and practical insights into the utility of this compound.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. The indole core's electron-rich nature and its ability to participate in various intermolecular interactions have made it a cornerstone in the design of bioactive molecules. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. In this context, methoxy-substituted indoles have garnered considerable attention due to the electronic influence of the methoxy group, which can modulate the reactivity and biological activity of the parent indole. This compound stands out as a particularly useful synthon, offering multiple points for chemical modification.

Discovery and Historical Synthesis

While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its emergence is intrinsically linked to the development of classical indole synthesis methodologies throughout the 20th century. The construction of the 7-methoxyindole core has been achieved through various established synthetic routes, with the Reissert and Japp-Klingemann reactions being particularly relevant.

The Reissert indole synthesis , first reported by Arnold Reissert in 1897, provides a pathway to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. Subsequent modifications and applications of this reaction have enabled the synthesis of a wide range of substituted indoles. The adaptation of the Reissert methodology to produce 7-methoxy-substituted indoles would involve starting with an appropriately substituted o-nitrotoluene derivative.

The Japp-Klingemann reaction , discovered by Francis Robert Japp and Felix Klingemann in 1887, is another powerful tool for the formation of indoles. This reaction involves the coupling of a diazonium salt with a β-ketoester or β-ketoacid to form a hydrazone, which can then be cyclized under acidic conditions (a Fischer-type indole synthesis) to yield the indole core. This approach is highly versatile for accessing variously substituted indoles, including those with a 7-methoxy substituent, by selecting the appropriate aniline precursor for diazotization.

Over the years, numerous advancements in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of functionalized indoles, including this compound. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to the classical methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 128717-77-1 | [1][2] |

| Appearance | Off-white to pale yellow solid | (Typical) |

| Melting Point | Not reported | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | (General observation) |

| pKa | Not reported |

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for indole formation. The choice of a particular route often depends on the availability of starting materials, desired scale, and functional group compatibility. Below are two plausible and widely applicable synthetic strategies.

Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This classical approach offers a reliable route to the target molecule. The overall workflow can be visualized as follows:

Workflow for Japp-Klingemann/Fischer Indole Synthesis.

Step-by-Step Protocol:

-

Diazotization of 2-Methoxyaniline: 2-Methoxyaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to generate the corresponding 2-methoxyphenyldiazonium salt in situ.

-

Japp-Klingemann Coupling: The freshly prepared diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, under basic conditions. This coupling reaction proceeds with the loss of the acetyl group to yield an intermediate hydrazone.

-